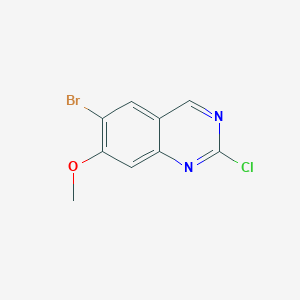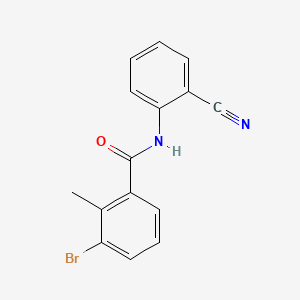
3-bromo-N-(2-cyanophenyl)-2-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-N-(2-cyanophenyl)-2-methylbenzamide is an organic compound characterized by its bromine, cyano, and methyl functional groups attached to a benzamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-N-(2-cyanophenyl)-2-methylbenzamide typically involves a multi-step reaction process. One common method starts with the bromination of 2-methylbenzamide to introduce the bromine atom at the 3rd position. Subsequently, the cyano group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow chemistry, which allows for better control over reaction conditions and improved safety. The use of automated systems and real-time monitoring ensures consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions: 3-Bromo-N-(2-cyanophenyl)-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form a bromate ion.
Reduction: The cyano group can be reduced to form an amine.
Substitution: The bromine atom can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium cyanide (NaCN) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Bromate ions (BrO3-)
Reduction: Amines (e.g., this compound amine)
Substitution: Various substituted benzamides depending on the nucleophile used
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 3-bromo-N-(2-cyanophenyl)-2-methylbenzamide is used as a building block for the synthesis of more complex organic molecules. Its bromine and cyano groups make it a versatile intermediate in organic synthesis.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor binding assays. Its structural similarity to certain biological molecules allows it to be used as a probe in biochemical studies.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound in the development of new drugs targeting various diseases.
Industry: The compound is also used in the manufacturing of dyes, pigments, and other industrial chemicals. Its unique chemical properties make it suitable for various applications in material science and engineering.
Mecanismo De Acción
The mechanism by which 3-bromo-N-(2-cyanophenyl)-2-methylbenzamide exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparación Con Compuestos Similares
2-Bromo-N-(2-cyanophenyl)acetamide: Similar structure but with an acetamide group instead of a benzamide group.
3-Bromo-2-cyanophenylboronic acid: Contains a boronic acid group instead of a benzamide group.
Uniqueness: 3-Bromo-N-(2-cyanophenyl)-2-methylbenzamide is unique due to its combination of bromine, cyano, and methyl groups on a benzamide core
Propiedades
Número CAS |
1363165-97-2 |
|---|---|
Fórmula molecular |
C7H13NO3 |
Peso molecular |
159.18 g/mol |
Nombre IUPAC |
methyl (2R)-4-hydroxy-1-methylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C7H13NO3/c1-8-4-5(9)3-6(8)7(10)11-2/h5-6,9H,3-4H2,1-2H3/t5?,6-/m1/s1 |
Clave InChI |
RJOHENGSJXRMSW-PRJDIBJQSA-N |
SMILES isomérico |
CN1CC(C[C@@H]1C(=O)OC)O |
SMILES |
CC1=C(C=CC=C1Br)C(=O)NC2=CC=CC=C2C#N |
SMILES canónico |
CN1CC(CC1C(=O)OC)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



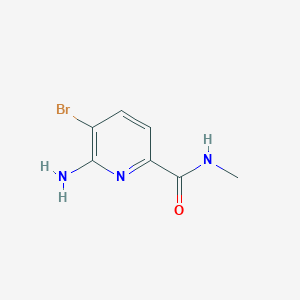
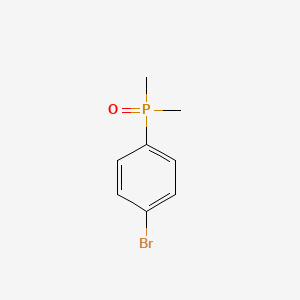
![[4-(aminomethyl)-2-fluorophenyl]methanamine](/img/structure/B1528431.png)
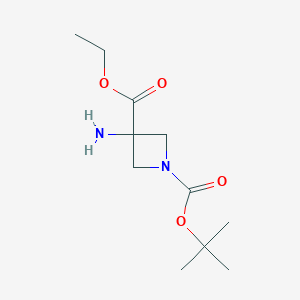
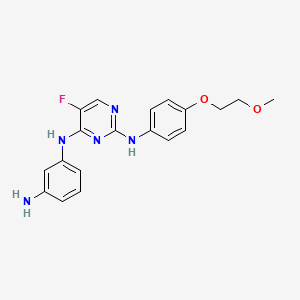

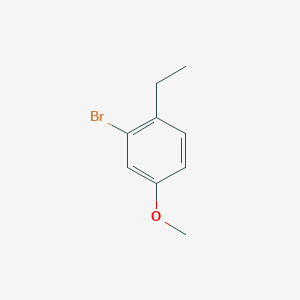
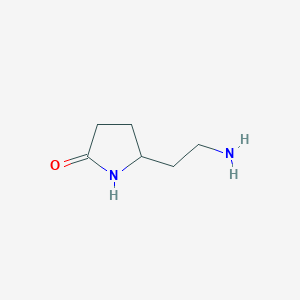

![Benzoic acid, 5-bromo-2-[(2-nitroethenyl)amino]-](/img/structure/B1528442.png)
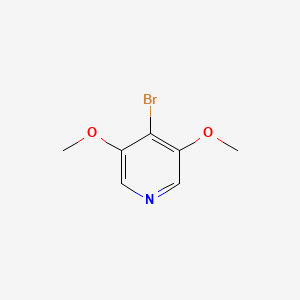
![3-Sulfanyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1528444.png)
